2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Overview
Description
The compound of interest, 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. The structure of this compound suggests that it could be a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been explored in several studies. For instance, a group of N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles was prepared from 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carbonitrile, which could be a close relative to the compound . Another study reported the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, which shows the versatility of benzothiophene derivatives in forming various heterocyclic compounds . These synthetic routes often involve cyclization reactions and the use of different organic reagents to introduce various substituents to the benzothiophene core.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is characterized by the presence of a benzene ring fused to a thiophene ring. The substitution at different positions of the benzothiophene core, such as the addition of amino groups, can significantly alter the electronic and steric properties of these molecules. The crystal structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined, showing the importance of the three-dimensional arrangement of atoms for the properties and reactivity of these compounds .
Chemical Reactions Analysis
Benzothiophene derivatives undergo various chemical reactions, which allow for the synthesis of a wide range of heterocyclic compounds. For example, reactions with arylidenemalononitriles, acetylenic esters, and ketones have been reported to yield benzothieno[2,3-d]pyrimidine derivatives and ethenylaminopyrano[2,3-c]pyrazole derivatives . These reactions often involve nucleophilic addition followed by cyclization, showcasing the reactivity of the amino group and the cyano group in these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile group can affect the acidity of the amino group, while the substitution pattern on the benzothiophene core can impact the molecule's solubility, boiling point, and melting point. The crystal structures of related compounds provide insight into the intermolecular interactions that can occur in the solid state, such as hydrogen bonding, which can affect the compound's stability and reactivity .
Scientific Research Applications
Chemical Synthesis and Reactions
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been extensively studied in the field of chemical synthesis. For instance, it has been used in reactions with substituted benzylidenemalononitriles to produce 4-amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives (Youssef, 2009). This compound also plays a role in the synthesis of novel Schiff bases with potential antibacterial activity, as observed in the reaction under microwave irradiation (Khan et al., 2013).
Pharmacological Research
In pharmacology, this chemical has been a precursor in synthesizing various compounds with potential therapeutic applications. For example, a series of novel thiophene derivatives synthesized from this compound demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr et al., 2010). Additionally, ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates derived from it were screened for antioxidant activity, highlighting its utility in developing new antioxidant agents (Aghekyan et al., 2020).
Synthesis of Heterocyclic Compounds
The compound is instrumental in synthesizing various heterocyclic compounds, such as thienopyrimidines and triazolothienopyrimidines, which have shown promising antibacterial and antifungal activities (Shetty et al., 2009). These synthesized compounds open avenues for new antimicrobial agents.
Material Science and Quantum Chemical Analysis
Beyond pharmacology, 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been the subject of material science research. Quantum chemical calculations have been performed to understand its properties better (Oturak et al., 2017), providing insights that could be pivotal in materials development.
Safety And Hazards
properties
IUPAC Name |
2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-3-8-4-5-9-10(7-13)12(14)15-11(9)6-8/h8H,2-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJOQDLSCOMRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162363 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
CAS RN |
350996-91-7 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350996-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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